Field: Organic Chemistry
Application: This research involves a novel radical-mediated intermolecular carboarylation of alkenes by cleaving inert C–O bonds.
Method: The strategically designed arylbenzothiazolylether diazonium salts are harnessed as dual-function reagents.
Benzyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate is a synthetic organic compound classified as an amino acid derivative. It features a benzyl group, a benzyloxycarbonyl-protected amino group, and a 4-oxobutanoate moiety. The molecular formula for this compound is with a molecular weight of approximately 341.36 g/mol. The structure includes a carbonyl functional group, which contributes to its reactivity and potential biological activity .
As a protected amino acid building block, Z-L-Asp-OBzl does not have a specific biological mechanism of action. Its primary function is to serve as a precursor for the incorporation of L-aspartic acid into peptides while protecting its amino group for controlled reactions. Once incorporated into a peptide, the aspartic acid residue can participate in various biological functions depending on the specific peptide sequence and its interactions with other molecules.
While specific safety data for Z-L-Asp-OBzl might be limited, general precautions for handling amino acid derivatives should be followed:
The synthesis of Benzyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate typically involves several key reactions:
Benzyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate exhibits significant biological activity, particularly in the realm of medicinal chemistry. It serves as a building block in peptide synthesis and is utilized in the development of pharmaceutical agents, including enzyme inhibitors and receptor modulators. Its unique structure allows it to interact selectively with various biological targets, influencing enzyme specificity and mechanisms.
The synthesis methods for Benzyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate involve multi-step processes that include:
These methods enable the production of this compound while maintaining its structural integrity and functional versatility.
Benzyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate has diverse applications in several fields:
Studies on Benzyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate have focused on its interactions with enzymes and receptors. The benzyloxycarbonyl group provides protection for the amino group, allowing selective reactions at other functional sites. Upon deprotection, the free amine can engage with active sites on enzymes or receptors, modulating their activity. The 4-oxo group enhances its binding affinity through hydrogen bonding and other interactions, making it a valuable compound for biochemical research.
Several compounds share structural similarities with Benzyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate, each possessing unique characteristics:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Methyl ((benzyloxy)carbonyl)-L-threoninate | 57224-63-2 | 0.99 |
(2R,3S)-2-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid | 80384-27-6 | 0.97 |
(2S,3R)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate | 33662-26-9 | 0.96 |
(2S,3R)-3-(Benzyloxy)-2-(((benzyloxy)carbonyl)amino)butanoic acid | 69863-36-1 | 0.96 |
(2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid | 16966-09-9 | 0.94 |
Benzyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate stands out due to its specific combination of functional groups that provide both stability and reactivity, making it suitable for multi-step synthesis and versatile in chemical interactions .